Fmoc-O-tert-butyl-D-beta-homothreonine
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Overview
Description
Fmoc-O-tert-butyl-D-beta-homothreonine is a derivative of the amino acid threonine. It is commonly used in the field of peptide synthesis, particularly in solid-phase peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during synthesis, and a tert-butyl group protecting the hydroxyl group. The IUPAC name for this compound is (3S,4S)-3-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-tert-butoxypentanoic acid .
Preparation Methods
The synthesis of Fmoc-O-tert-butyl-D-beta-homothreonine typically involves the following steps:
Protection of the amino group: The amino group of D-beta-homothreonine is protected using the fluorenylmethyloxycarbonyl (Fmoc) group.
Protection of the hydroxyl group: The hydroxyl group is protected using a tert-butyl group.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and yield.
Chemical Reactions Analysis
Fmoc-O-tert-butyl-D-beta-homothreonine undergoes several types of chemical reactions:
Deprotection reactions: The Fmoc group can be removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct. The tert-butyl group can be removed using acidic conditions, such as trifluoroacetic acid (TFA).
Coupling reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.
Common reagents used in these reactions include piperidine for Fmoc deprotection and trifluoroacetic acid for tert-butyl deprotection. The major products formed from these reactions are the deprotected amino acid and the corresponding peptide .
Scientific Research Applications
Fmoc-O-tert-butyl-D-beta-homothreonine is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of peptides and proteins.
Biology: Utilized in the study of protein structure and function by synthesizing specific peptides.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of synthetic peptides for various industrial applications.
Mechanism of Action
The primary mechanism of action of Fmoc-O-tert-butyl-D-beta-homothreonine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The tert-butyl group protects the hydroxyl group, allowing for selective deprotection and subsequent reactions. The molecular targets and pathways involved are primarily related to the synthesis and assembly of peptides .
Comparison with Similar Compounds
Fmoc-O-tert-butyl-D-beta-homothreonine can be compared with other Fmoc-protected amino acids, such as:
Fmoc-O-tert-butyl-D-threonine: Similar in structure but lacks the beta-homologation.
Fmoc-O-tert-butyl-L-beta-homothreonine: The L-isomer of the compound, which has different stereochemistry.
Fmoc-O-tert-butyl-D-serine: Similar but with a hydroxyl group instead of a methyl group on the side chain.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both Fmoc and tert-butyl protecting groups, making it particularly useful in the synthesis of complex peptides .
Properties
IUPAC Name |
(3S,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5/c1-15(30-24(2,3)4)21(13-22(26)27)25-23(28)29-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,13-14H2,1-4H3,(H,25,28)(H,26,27)/t15-,21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJMOCVIPRJMLW-BTYIYWSLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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